molecular formula C9H9Cl2N3S B2558101 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride CAS No. 936114-00-0

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride

Cat. No.: B2558101
CAS No.: 936114-00-0
M. Wt: 262.15
InChI Key: GRRLQBZOLTUVTQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with a thiazole precursor. One common method includes the cyclization of 4-chlorophenylhydrazine with a thioamide under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine hydrochloride: A precursor in the synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride.

    Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of a 4-chlorophenyl group and a hydrazinyl group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S.ClH/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11;/h1-5H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRLQBZOLTUVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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